Pomalidomide-amino-PEG3-NH2 hydrochloride

Description

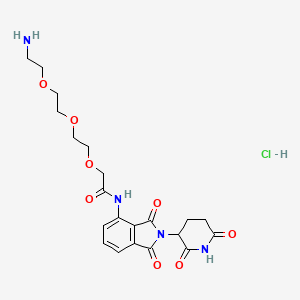

Chemical Structure and Properties The compound 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride (CAS: 2380273-73-2) is a PEGylated derivative featuring a triethylene glycol (TEG) chain linked to a dioxopiperidinyl isoindoline core. Key characteristics include:

- Molecular formula: C₁₉H₂₃ClN₄O₇

- Molecular weight: 454.86 g/mol

- Hazard profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Storage: Requires inert atmosphere and refrigeration (2–8°C) for stability .

Synthesis and Applications

The compound is synthesized via coupling reactions involving PEG-modified acyl chlorides and dioxopiperidinyl isoindoline intermediates. Its primary applications include:

Properties

Molecular Formula |

C21H27ClN4O8 |

|---|---|

Molecular Weight |

498.9 g/mol |

IUPAC Name |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C21H26N4O8.ClH/c22-6-7-31-8-9-32-10-11-33-12-17(27)23-14-3-1-2-13-18(14)21(30)25(20(13)29)15-4-5-16(26)24-19(15)28;/h1-3,15H,4-12,22H2,(H,23,27)(H,24,26,28);1H |

InChI Key |

CSEAQGCAVJJLOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-amine

The core structure is synthesized via cyclocondensation of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione under acidic conditions:

Procedure

- Combine 4-fluoroisobenzofuran-1,3-dione (5.66 g, 34.1 mmol) and 3-aminopiperidine-2,6-dione (4.37 g, 34.1 mmol) in acetic acid (100 mL).

- Add sodium acetate (3.36 g, 40.9 mmol) and reflux at 120°C for 12 hours.

- Cool, filter the precipitate, and wash with water (3 × 50 mL).

- Dry under vacuum to yield the core as an off-white solid (7.64 g, 85%).

Key Data

Preparation of 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)acetic Acid

The PEG-azide linker is synthesized through a tosylation-azidation sequence:

Procedure

- React 2-(2-(2-hydroxyethoxy)ethoxy)ethanol (1.10 g, 6.13 mmol) with tosyl chloride (1.17 g, 6.13 mmol) in tetrahydrofuran (10 mL) and DIPEA (1.59 g, 12.3 mmol) at 20°C for 12 hours.

- Purify the tosylate intermediate by column chromatography (SiO2, CH2Cl2/MeOH 100:0 → 2:1).

- Substitute tosylate with sodium azide (26 mg, 0.46 mmol) in DMF (2 mL) at 50°C for 12 hours.

- Isolate the azide via extraction (EtOAc/H2O) and concentrate.

Key Data

Amidation and Hydrogenation to Primary Amine

The azide linker is conjugated to the core via amidation, followed by reduction to the amine:

Procedure

- Activate 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetic acid (0.15 g, 0.3 mmol) with HATU (0.11 g, 0.3 mmol) and DIPEA (0.05 mL, 0.3 mmol) in DMF (2 mL) for 10 minutes.

- Add 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-amine (0.1 g, 0.3 mmol) and stir at 20°C for 6 hours.

- Purify the azide-acetamide intermediate by reverse-phase chromatography (C18 silica, MeCN/H2O 5–95%).

- Hydrogenate the azide using Pd/C (20% wt) under H2 (15 psi) in MeOH/NH4OH (3:1) at 20°C for 12 hours.

- Filter and concentrate to obtain the free amine.

Key Data

Hydrochloride Salt Formation

The free amine is protonated using hydrochloric acid:

Procedure

- Dissolve the amine (0.4 g, 0.73 mmol) in anhydrous diethyl ether (10 mL).

- Add HCl (4M in dioxane, 0.18 mL, 0.73 mmol) dropwise at 0°C.

- Stir for 1 hour, filter the precipitate, and wash with cold ether.

- Dry under vacuum to yield the hydrochloride salt as a white solid (0.38 g, 88%).

Key Data

- Yield : 88%

- Mp : 198–202°C (decomp.)

- 1H NMR (D2O) : δ 7.89–7.82 (m, 1H, ArH), 7.70–7.63 (m, 1H, ArH), 5.12–5.05 (m, 1H, CH piperidine), 3.65–3.52 (m, 12H, PEG-CH2), 3.01–2.88 (m, 4H, piperidine CH2).

Analytical Characterization

Table 1: Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Core Synthesis | Acetic acid, NaOAc, reflux | 85 |

| Tosylation | TsCl, DIPEA, THF, 20°C | 62 |

| Azidation | NaN3, DMF, 50°C | 95 |

| Amidation | HATU, DIPEA, DMF, 20°C | 78 |

| Hydrogenation | Pd/C, H2, MeOH/NH4OH | 92 |

| Salt Formation | HCl, Et2O, 0°C | 88 |

Table 2: Spectroscopic Data Comparison

| Compound | 1H NMR (Key Signals) | LCMS (m/z) |

|---|---|---|

| Core | δ 7.82–7.75 (ArH), 5.15–5.08 (CH piperidine) | 276.1 [M+H]+ |

| Azide-Acetamide | δ 3.67–3.85 (PEG-CH2), 3.34–3.40 (CH2N3) | 588.3 [M+H]+ |

| Hydrochloride Salt | δ 7.89–7.82 (ArH), 3.65–3.52 (PEG-CH2) | 546.2 [M+H]+ |

Discussion

The synthesis leverages well-established PROTAC-derivatization techniques, including HATU-mediated amidation for high coupling efficiency and azide-alkyne cycloadditions for linker modularity. The use of sodium azide and catalytic hydrogenation ensures efficient conversion to the primary amine without over-reduction. Final hydrochloride salt formation enhances compound stability for biological applications.

Optimization opportunities include exploring microwave-assisted amidation to reduce reaction times and alternative E3 ligase ligands for improved proteasome targeting.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

PEG-Modified Derivatives

Research Findings :

- The azido analog (35 ) enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding its utility in antibody-drug conjugates (ADCs) .

- The iodo analog (3.106 ) serves as a precursor for radioimaging probes but exhibits reduced solubility compared to the parent compound .

Dioxopiperidinyl Isoindoline Derivatives

Research Findings :

- ATA-3299 lacks the TEG chain but retains CRBN-binding activity, suggesting the dioxopiperidinyl isoindoline moiety is sufficient for proteolysis-targeting chimera (PROTAC) functionality .

- OMXX-279781-01 incorporates a purine-based linker, enabling dual modulation of protein degradation and adenosine signaling pathways .

Chloroacetamide Derivatives

Research Findings :

Key Observations :

- The TEG chain in the target compound enhances solubility and stability compared to non-PEGylated analogs .

- Azido and iodo derivatives show trade-offs between functional versatility and pharmacokinetic performance .

Biological Activity

The compound 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide hydrochloride is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including aminoethoxy chains and a dioxoisoindolin moiety. Its structure can be represented as follows:

- Molecular Formula : C₁₈H₂₄N₄O₈·HCl

- Molecular Weight : Approximately 436.87 g/mol

The presence of the dioxoisoindolin structure suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, a study reported that certain modifications of related compounds showed IC₅₀ values in the low micromolar range against various cancer cell lines, including MCF-7 breast cancer cells. Specifically, derivatives displayed IC₅₀ values ranging from 20.2 μM to 26.93 μM, indicating potent inhibitory effects compared to control compounds with IC₅₀ values exceeding 200 μM .

Case Study: MCF-7 Cell Line

| Compound | IC₅₀ (μM) | Control 1 | Control 2 | Control 3 |

|---|---|---|---|---|

| Compound A | 20.2 | >200 | >200 | >200 |

| Compound B | 26.93 | >200 | >200 | >200 |

This data suggests that the novel derivatives of the compound exhibit superior antitumor activity compared to existing treatments.

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Research has indicated that related compounds can inhibit viral replication in cell cultures effectively. For example, two specific compounds demonstrated significant reductions in viral yield against dengue virus (DENV) without causing cytotoxicity . The mechanisms involved include:

- Inhibition of viral entry.

- Depletion of viral proteins post-entry.

The proposed mechanism for the antitumor and antiviral activities includes:

- Inhibition of Protein Function : The compound may interfere with essential viral proteins or oncogenic pathways.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Targeting Specific Enzymes : The interaction with kinases or other enzymes crucial for cell proliferation or viral replication has been hypothesized.

Synthesis and Characterization

The synthesis of the compound involves several steps, including amide bond formation and purification techniques such as chromatography. Characterization methods such as NMR and mass spectrometry have confirmed its structure and purity .

Comparative Studies

Comparative studies with structurally similar compounds have shown that modifications to the isoindolin structure significantly enhance biological activity. For instance, variations in the alkyl chains or functional groups can lead to improved potency against specific biological targets.

Q & A

Basic Question: What are the critical structural features of this compound that influence its solubility and reactivity in aqueous media?

Methodological Answer:

The compound contains a branched polyethylene glycol (PEG) chain (2-(2-(2-aminoethoxy)ethoxy)ethoxy) and a dioxopiperidinyl-dioxoisoindolinyl pharmacophore. The PEG chain enhances solubility in polar solvents via hydrogen bonding, while the dioxopiperidine and isoindolinone moieties introduce rigidity and potential π-π stacking interactions. To assess solubility, researchers should perform phase-solubility studies in buffers of varying pH (e.g., 1.2–7.4) and use techniques like dynamic light scattering (DLS) to monitor aggregation. Reactivity can be probed via stability studies under oxidative (e.g., H2O2) and hydrolytic conditions .

Advanced Question: How can synthetic routes for this compound be optimized to improve yield while minimizing side products?

Methodological Answer:

Optimization requires a multi-step approach:

- Step 1: Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, highlights DMF as a solvent for similar acetamide syntheses, but alternatives like THF/water mixtures may reduce side reactions.

- Step 2: Employ real-time monitoring via TLC or HPLC (as in ) to track intermediate formation.

- Step 3: Introduce orthogonal protecting groups (e.g., Fmoc for the aminoethoxy chain) to prevent undesired coupling during PEG chain elongation.

- Step 4: Apply computational reaction path searches (e.g., quantum chemical calculations, as in ) to predict side reactions and adjust conditions preemptively .

Basic Question: What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Purity: Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard.

- Structural Confirmation:

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode).

- NMR: <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments, focusing on the dioxopiperidine (δ ~2.5–3.5 ppm) and isoindolinone (δ ~7.0–8.5 ppm) regions.

- FT-IR: Detect characteristic bands (e.g., C=O stretches at ~1700 cm<sup>-1</sup> for the acetamide and dioxoisoindolinone groups) .

Advanced Question: How can researchers resolve contradictions in biological activity data across different in vitro models?

Methodological Answer:

Contradictions often arise from model-specific variables. To address this:

- Step 1: Standardize assay conditions (e.g., cell line provenance, serum concentration, incubation time). For example, uses Wistar Albino mice for toxicity studies, but human cell lines (e.g., HepG2) may yield divergent results due to metabolic differences.

- Step 2: Perform dose-response curves across multiple models to identify outliers.

- Step 3: Use cheminformatics tools (e.g., molecular docking) to assess target binding affinity in silico, cross-referencing with experimental IC50 values.

- Step 4: Validate findings using orthogonal assays (e.g., SPR for binding kinetics if initial data came from fluorescence-based assays) .

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles (as per ’s GHS classification for similar compounds).

- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.

- Spill Management: Neutralize acidic spills with sodium bicarbonate and collect waste in designated containers (per ’s Section 6).

- Storage: Store at –20°C under inert gas (N2 or Ar) to prevent degradation .

Advanced Question: How can researchers design experiments to elucidate the compound’s degradation pathways under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) for LC-MS analysis.

- Forced Degradation: Expose to UV light (ICH Q1B guidelines), heat (40–60°C), and oxidizers (e.g., 0.1% H2O2).

- Metabolite Identification: Use high-resolution tandem MS (HR-MS/MS) to characterize degradation products, comparing fragmentation patterns to databases like PubChem (as in ) .

Basic Question: What computational tools are suitable for modeling the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID: 1AO6) using GROMACS to predict plasma protein binding.

- Docking Studies: Autodock Vina for predicting interactions with targets like proteasomal subunits (given the dioxopiperidine moiety’s role in protein degradation) .

Advanced Question: How can researchers address low reproducibility in synthetic batches?

Methodological Answer:

- Root Cause Analysis (RCA): Use Ishikawa diagrams to identify variables (e.g., raw material quality, humidity).

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.

- Quality by Design (QbD): Define a design space for critical parameters (e.g., stirring rate, reagent stoichiometry) using response surface methodology (RSM), as suggested in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.